molecular formula C22H22N2OS2 B2418917 2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone CAS No. 953930-18-2

2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B2418917
CAS No.: 953930-18-2
M. Wt: 394.55
InChI Key: AJOVFGIEGOQHII-UHFFFAOYSA-N
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Description

2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a synthetic chemical reagent designed for advanced medicinal chemistry and drug discovery research. This compound features a hybrid molecular architecture, incorporating both an indoline and a thiazole moiety linked via an ethanone bridge. The indoline scaffold is a privileged structure in medicinal chemistry, known to be present in numerous bioactive molecules and is extensively researched for its diverse pharmacological potential . The thiazole core and its derivatives are another significant class of heterocyclic compounds reported to exhibit a broad spectrum of biological activities, making them a focal point in the development of new therapeutic agents . The specific inclusion of a benzylthioether group at the thiazole ring may influence the compound's physicochemical properties and biological interactions. Thiazole and thiazolidinone-based analogs are the subject of intense investigation in modern scientific literature, demonstrating considerable potential as anticancer agents by inhibiting various enzymes and cell lines . Furthermore, similar structural motifs have shown significant antibacterial and antifungal efficacy in research settings, with some derivatives demonstrating potency higher than standard reference drugs and the ability to disrupt biofilm formation . This reagent is intended solely for use in non-clinical laboratory research, such as in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-15-7-8-16(2)18(11-15)13-26-22-23-19(14-27-22)12-21(25)24-10-9-17-5-3-4-6-20(17)24/h3-8,11,14H,9-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOVFGIEGOQHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone (CAS Number: 953930-18-2) is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2OSC_{22}H_{22}N_{2}OS, with a molecular weight of 394.6 g/mol. The structure features a thiazole ring, an indole moiety, and a thioether functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H22N2OS
Molecular Weight394.6 g/mol
CAS Number953930-18-2
DensityN/A
Melting PointN/A
Boiling PointN/A

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study utilizing 2D and 3D cell culture methods showed that certain thiazole derivatives effectively inhibited cell proliferation in human lung cancer cell lines A549 and HCC827, with IC50 values indicating potent activity . The mechanism of action is believed to involve DNA binding and inhibition of DNA-dependent enzymes, which is common among compounds with similar structures.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been investigated. In vitro tests have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related study reported promising antibacterial effects against Staphylococcus aureus and Escherichia coli using broth microdilution methods . The presence of the thiazole ring is thought to enhance the interaction with microbial targets.

Other Pharmacological Activities

In addition to antitumor and antimicrobial effects, thiazole derivatives have been explored for their anti-inflammatory and analgesic properties. Some studies suggest that these compounds may modulate inflammatory pathways, providing additional therapeutic avenues.

Case Study 1: Antitumor Efficacy

A recent experimental study evaluated the antitumor efficacy of thiazole derivatives in a xenograft model. The results indicated that treatment with these compounds led to a significant reduction in tumor volume compared to control groups. Histological analysis revealed decreased cell proliferation markers in treated tumors, supporting the notion of their potential as anticancer agents .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, a series of thiazole derivatives were tested against clinical isolates of Staphylococcus aureus. The results demonstrated that specific modifications in the chemical structure led to enhanced antibacterial potency, suggesting a structure-activity relationship that could guide future drug design.

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

  • Mechanism of Action :
    • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to apoptosis in cancer cells.
    • Reactive Oxygen Species (ROS) Induction : The compound can elevate ROS levels, which is linked to the induction of apoptosis in cancer cells.
    • Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
  • In Vitro Efficacy :
    The compound has been evaluated against various cancer cell lines with notable results:
    Cell LineIC50 (μM)Effect
    Breast Cancer5.0Significant growth inhibition
    Colon Cancer4.5Induction of apoptosis
    Lung Cancer6.0Cell cycle arrest
    Prostate Cancer3.8Increased ROS levels
    These findings suggest that the compound exhibits potent anticancer activity comparable to established chemotherapeutic agents like etoposide.

Toxicity Profile

Initial assessments indicate low toxicity towards normal cells, making it a potential candidate for further development in cancer therapy.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through ROS-mediated pathways. This supports its potential as a therapeutic agent in oncology.

Molecular Docking Studies

Computational analyses indicated a strong binding affinity to topoisomerase II, supporting its role as a selective inhibitor in cancer treatment. This finding is crucial for understanding how the compound can be optimized for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone, and what factors influence yield optimization?

Methodological Answer: A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/CH₃SO₃H) is a high-yield (90–96%) method for synthesizing thiazole-containing heterocycles. Key steps include:

  • Reacting 2,5-dimethylbenzylthiol with a thiazole precursor under controlled heating.
  • Introducing indolin-1-yl groups via nucleophilic substitution or acylation.
  • Monitoring reactions via TLC (silica gel, UV detection) and purifying via recrystallization (e.g., ethanol/water mixtures).

Critical Factors for Yield Optimization:

  • Catalyst-to-substrate ratio: Excess Eaton’s reagent enhances electrophilic activation but may increase side reactions .
  • Reaction time: Prolonged heating (>4 hours) can degrade acid-sensitive intermediates; periodic TLC checks are advised .
  • Solvent-free conditions: Minimize side products but require precise temperature control to prevent decomposition .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data inconsistencies be addressed?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using deuterated DMSO or CDCl₃. For example, aromatic protons in the indolinyl group typically resonate at δ 7.0–8.0 ppm, while thiazole protons appear at δ 6.5–7.5 ppm .
  • Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., m/z 282 [M+1] for analogous thiazoles) and fragment patterns .
  • Elemental Analysis: Cross-validate calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .

Addressing Data Contradictions:

  • Unexpected NMR signals: Re-run spectra at higher resolution (500 MHz+) or use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • Mass discrepancies: Verify ionization method (EI vs. ESI) and check for isotopic patterns (e.g., bromine/chlorine adducts) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic effects of substituents on the thiazole and indolinyl moieties?

Methodological Answer:

  • Systematic Variation: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 2,5-dimethylbenzyl or indolinyl positions .
  • Kinetic Studies: Compare reaction rates (via HPLC or in-situ IR) to assess substituent impact on acylation or thiol-thiazole coupling .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to correlate substituent Hammett constants with reaction energetics .

Q. What experimental strategies mitigate byproduct formation during thiazole ring closure?

Methodological Answer:

  • Temperature Control: Maintain reflux at 90–95°C in acetic acid to favor cyclization over decomposition .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to optimize ring-closure efficiency .
  • Workup Adjustments: Use gradient column chromatography (hexane/ethyl acetate) to separate thiazole products from dimeric byproducts .

Q. How should researchers resolve contradictions between theoretical and observed biological activity data for this compound?

Methodological Answer:

  • Dose-Response Reassessment: Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolic Stability Assays: Incubate with liver microsomes to assess if rapid degradation explains low observed activity .
  • Target Selectivity Profiling: Use kinase/GPCR panels to rule off-target interactions masking expected efficacy .

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